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molecular formula C6H11O2- B1226103 Hexanoate CAS No. 151-33-7

Hexanoate

Cat. No. B1226103
M. Wt: 115.15 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04839385

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([OH:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12].[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04839385

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]([OH:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12].[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCC)(=O)[O-]
Name
Type
product
Smiles
C(CCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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